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m7G(5')ppp(5')(2'OMeA)pG

Cat. No.: B11933317
M. Wt: 1142.6 g/mol
InChI Key: AGWRKMKSPDCRHI-UHFFFAOYSA-K
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Description

Historical Context and Discovery of the mRNA Cap

The discovery of the 5' cap structure dates back to the mid-1970s. thermofisher.comnumberanalytics.com Researchers studying viral and eukaryotic mRNAs noticed a unique, modified nucleotide at the 5' end that was resistant to degradation by certain enzymes. quora.com Initial investigations, particularly with viruses like reovirus and vaccinia virus which contain their own RNA polymerases, were pivotal. nih.gov These studies revealed a blocked and methylated 5'-terminal structure. nih.gov Scientists found that this structure consisted of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA chain through an unusual 5'-5' triphosphate bridge. nih.govnumberanalytics.com This discovery was a significant breakthrough, leading to a deeper understanding of eukaryotic gene expression and the complex processing that pre-mRNAs undergo to become mature, translatable mRNAs. researchgate.net Subsequent research across various organisms, from yeast to mammals, confirmed that the m7G cap is a nearly universal feature of eukaryotic mRNAs. nih.gov

Overview of Eukaryotic mRNA 5' Cap Topologies

The basic cap structure can be further modified, leading to different "cap topologies" that have distinct functional implications. These variations primarily involve methylation at the 2'-O position of the ribose sugar of the first and sometimes second nucleotides of the mRNA sequence.

The most fundamental cap structure is known as "Cap 0". It is found on all eukaryotic mRNAs and consists of a single 7-methylguanosine (m7G) linked to the first nucleotide (N) of the mRNA chain via a 5'-5' triphosphate linkage. wikipedia.orgtakarabio.com The formation of Cap 0 is a co-transcriptional process that occurs shortly after the initiation of transcription, once the nascent RNA chain is about 25-30 nucleotides long. quora.comoup.com

The biosynthesis of the Cap 0 structure involves three sequential enzymatic reactions:

RNA Triphosphatase removes the gamma-phosphate from the 5' end of the nascent pre-mRNA. oup.comsantiago-lab.com

RNA Guanylyltransferase adds a guanosine (B1672433) monophosphate (GMP) molecule, derived from GTP, to the resulting diphosphate (B83284) end, forming the distinctive 5'-5' triphosphate bridge. oup.comsantiago-lab.com

Guanine-N7-methyltransferase then methylates the guanine (B1146940) base at the N7 position, using S-adenosyl-L-methionine (SAM) as the methyl donor, to create the final m7G cap. wikipedia.orgoup.com

This entire process is tightly coupled with transcription, as the capping enzymes are recruited to the C-terminal domain (CTD) of RNA polymerase II. nih.gov

In higher eukaryotes, the Cap 0 structure is often further methylated to form a "Cap 1" structure. thermofisher.com This modification involves the methylation of the 2'-hydroxyl group of the ribose of the first nucleotide adjacent to the cap. wikipedia.orgtakarabio.com The enzyme responsible for this is a cap-specific 2'-O-methyltransferase. yeasenbio.com The general structure for Cap 1 is denoted as m7G(5')ppp(5')(2'OMeN), where 'N' is the first transcribed nucleotide.

A specific and significant example of a Cap 1 structure is m7G(5')ppp(5')(2'OMeA)pG . This compound is a trinucleotide cap analog where the first nucleotide is a 2'-O-methylated adenosine (B11128) (2'OMeA) followed by a guanosine (pG). creative-biogene.com This particular analog is widely used in biotechnology and research for the in vitro transcription of mRNA. Its key features include:

Structure: It consists of 7-methylguanosine linked via a 5'-5' triphosphate bridge to a 2'-O-methylated adenosine, which is in turn linked to a guanosine.

Application: It serves as a co-transcriptional capping reagent, meaning it is incorporated directly during the synthesis of mRNA in vitro. glpbio.com This method requires a specific "AG" initiation sequence in the DNA template for the T7 RNA polymerase. glpbio.com

Efficiency: This approach leads to the production of mRNA with a natural Cap 1 structure and achieves very high capping efficiency, often exceeding 95%. glpbio.comneb.com

Biological Significance: Producing mRNAs with a Cap 1 structure is desirable for applications in mammalian systems, as it enhances mRNA stability and translation efficiency and, crucially, helps the mRNA evade the host's innate immune system. takarabio.com

Beyond Cap 1, an additional methylation can occur on the second nucleotide of the mRNA chain, creating a "Cap 2" structure. thermofisher.comwikipedia.org In this case, the 2'-hydroxyl groups of the first two ribose sugars at the 5' end are methylated. wikipedia.org The enzyme cap methyltransferase 2 (CMTR2) is responsible for adding the second methylation to a Cap 1 mRNA. researchgate.netuniprot.org The general structure is m7GpppNmpNmp, where 'mp' indicates a 2'-O-methylated nucleotide. researchgate.net Cap 2 structures are present in some viral and higher eukaryotic RNAs. thermofisher.com

Further methylation can also occur at other positions. For instance, if the first nucleotide is adenosine (as in this compound), it can be further methylated at the N6 position of the adenine (B156593) base to form N6-methyladenosine (m6A). wikipedia.org

Table 1: Comparison of Eukaryotic mRNA Cap Structures

Feature Cap 0 Cap 1 Cap 2
Structure m7G(5')ppp(5')N m7G(5')ppp(5')(2'OMeN) m7G(5')ppp(5')(2'OMeN)p(2'OMeN)
Methylation N7-methylation of the terminal guanosine. wikipedia.org Cap 0 methylation plus 2'-O-methylation of the first nucleotide. wikipedia.org Cap 1 methylation plus 2'-O-methylation of the second nucleotide. wikipedia.org
Prevalence Universal in eukaryotes. thermofisher.com Common in higher eukaryotes. thermofisher.com Found in some higher eukaryotic and viral mRNAs. thermofisher.com
Key Enzyme Guanine-N7 MTase. oup.com Cap 2'-O-MTase. yeasenbio.com Cap methyltransferase 2 (CMTR2). researchgate.net

Fundamental Biological Roles of the mRNA Cap in Eukaryotic Gene Expression

The 5' cap is not merely a structural feature but a critical functional element that orchestrates several key events in the life of an mRNA molecule. researchgate.netnih.gov

Promotion of Translation: The cap is essential for the initiation of protein synthesis. khanacademy.orgnumberanalytics.com It is recognized and bound by the eukaryotic translation initiation factor 4E (eIF4E), a component of the eIF4F complex. numberanalytics.com This binding event is a rate-limiting step that recruits the small ribosomal subunit to the mRNA, allowing it to scan for the start codon and begin translation. numberanalytics.com

Prevention of Degradation: The cap structure protects the mRNA from degradation by 5' exonucleases, which are enzymes that break down RNA from the 5' end. khanacademy.orgnumberanalytics.com This protective function significantly increases the stability and half-life of the mRNA in the cytoplasm. numberanalytics.comresearchgate.net

Regulation of Nuclear Export: The 5' cap is crucial for the efficient export of mRNA from the nucleus to the cytoplasm, where translation occurs. wikipedia.orgnih.gov In the nucleus, the cap is bound by the Cap-Binding Complex (CBC), which consists of the proteins CBP20 and CBP80. nih.govnih.gov The CBC facilitates the interaction of the mRNP (messenger ribonucleoprotein) with the nuclear pore complex, ensuring its directional transport out of the nucleus. oup.comnih.gov

Promotion of 5' Proximal Intron Excision: The cap and its associated CBC play a role in the splicing of pre-mRNA. oup.comnih.gov The CBC helps recruit the spliceosome, the machinery responsible for removing introns (non-coding regions), to the 5' end of the transcript. wikipedia.orgnih.gov This is particularly important for the efficient removal of the intron closest to the 5' cap. cas.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H40N15O24P4-3 B11933317 m7G(5')ppp(5')(2'OMeA)pG

Properties

Molecular Formula

C32H40N15O24P4-3

Molecular Weight

1142.6 g/mol

IUPAC Name

[[5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C32H43N15O24P4/c1-44-9-47(25-15(44)27(53)43-32(35)41-25)29-19(51)17(49)11(67-29)4-64-73(56,57)70-75(60,61)71-74(58,59)65-5-12-20(21(62-2)30(68-12)45-7-38-13-22(33)36-6-37-23(13)45)69-72(54,55)63-3-10-16(48)18(50)28(66-10)46-8-39-14-24(46)40-31(34)42-26(14)52/h6-12,16-21,28-30,48-51H,3-5H2,1-2H3,(H11-,33,34,35,36,37,40,41,42,43,52,53,54,55,56,57,58,59,60,61)/p-3

InChI Key

AGWRKMKSPDCRHI-UHFFFAOYSA-K

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)([O-])OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Origin of Product

United States

Chemical Synthesis and Analog Design of Mrna Cap 1 Structures

Strategies for In Vitro Synthesis of m7G(5')ppp(5')(2'OMeA)pG

The generation of a Cap 1 structure on synthetic mRNA can be achieved through two primary methodologies: co-transcriptional capping, which utilizes cap analogs during the transcription process, and post-transcriptional capping, where the cap is added enzymatically after the mRNA has been synthesized.

Co-transcriptional Capping Mechanisms Utilizing Cap Analogs

Co-transcriptional capping involves the inclusion of a synthetic cap analog in the in vitro transcription reaction. danaher.com The this compound analog is specifically designed for this purpose. creative-biogene.comglpbio.com

During the IVT process, typically mediated by T7 RNA polymerase, the trinucleotide cap analog this compound acts as a primer for transcription initiation. glpbio.comtrilinkbiotech.com This requires a specific initiation sequence on the DNA template, where the first two nucleotides are an adenine (B156593) followed by a guanine (B1146940) (AG). glpbio.comareterna.com The polymerase recognizes this sequence and initiates transcription using the cap analog, thereby incorporating it at the 5' end of the nascent mRNA transcript in the correct orientation. areterna.com

This "one-pot" method is advantageous because it simplifies the manufacturing workflow by generating a Cap 1-structured mRNA in a single reaction. trilinkbiotech.comtrilinkbiotech.com It has been shown to achieve high capping efficiencies, with reports of 90% to over 98% of the resulting mRNA being correctly capped. glpbio.comtrilinkbiotech.commedchemexpress.commedchemexpress.com This high efficiency is partly due to the trinucleotide design, which avoids direct competition with guanosine (B1672433) triphosphate (GTP) for initiation at the 5' end, a common issue with earlier dinucleotide cap analogs that can lead to lower yields. danaher.comareterna.comtrilinkbiotech.com

Post-transcriptional Enzymatic Capping Approaches for Cap 1 Formation

Alternatively, the Cap 1 structure can be added to mRNA after transcription is complete in a multi-step enzymatic process. takarabio.comdanaher.com This approach offers precise control over the final cap structure. danaher.cominsightaceanalytic.com

The process typically involves two main enzymatic stages:

Cap 0 Formation : Initially, uncapped mRNA transcripts are treated with a capping enzyme, such as Vaccinia Capping Enzyme (VCE) or Faustovirus Capping Enzyme (FCE), in the presence of GTP. danaher.comneb.com This series of reactions removes the 5'-terminal phosphate (B84403) from the mRNA and adds a GMP moiety, which is then methylated at the N7 position to form the basic Cap 0 structure (m7GpppN). nih.gov

Cap 1 Conversion : The mRNA bearing the Cap 0 structure is then treated with a separate enzyme, an mRNA cap 2'-O-methyltransferase. waters.comneb.com This enzyme transfers a methyl group from its co-substrate, S-adenosyl-L-methionine (SAM), to the 2'-hydroxyl group of the first nucleotide of the mRNA, converting the Cap 0 structure into the desired Cap 1 structure. nih.govdanaher.com

While this method provides excellent control and can achieve capping efficiencies of 80-100%, it is more complex and time-consuming than co-transcriptional capping due to the additional enzymatic reactions and subsequent purification steps required. danaher.comtrilinkbiotech.cominsightaceanalytic.com For this reason, it is often the preferred method for large-scale and GMP (Good Manufacturing Practice) production. neb.com

Design Principles of this compound as a Trinucleotide Cap Analog

The design of this compound as a trinucleotide cap analog is based on a deep understanding of mRNA biology and the mechanism of in vitro transcription. Its structure is intended to efficiently mimic the natural 5' cap of mature eukaryotic mRNA. yeasenbio.com

Key design features include:

Correct Orientation : The structure ensures that the m7G moiety is positioned exclusively at the 5' terminus in the correct orientation for recognition by the translation machinery. areterna.com Early dinucleotide analogs could be incorporated in a reverse orientation, rendering the resulting mRNA untranslatable. areterna.comnih.gov

Inbuilt Cap 1 Feature : The analog contains a 2'-O-methylated adenosine (B11128) as its first nucleotide ((2'OMeA)). waters.comtakarabio.com This allows for the direct synthesis of Cap 1 mRNA in a single co-transcriptional reaction, eliminating the need for a separate post-transcriptional enzymatic methylation step. neb-online.de The Cap 1 structure is crucial for reducing the immunogenicity of synthetic mRNA in mammalian cells, as the cellular innate immune system can recognize RNA with a Cap 0 structure as "non-self". takarabio.comtrilinkbiotech.com

Comparative Analysis of this compound with Other Cap Analogs

The effectiveness of this compound is best understood when compared to other cap analogs that have been developed.

Featurem7GpppG (Standard Dinucleotide)ARCA (Anti-Reverse Cap Analog)This compound (Trinucleotide)
Structure Type DinucleotideDinucleotideTrinucleotide
Resulting Cap Cap 0Cap 0Cap 1
Orientation Issues Can incorporate in reversePrevents reverse incorporationCorrect orientation ensured
GTP Competition YesYesNo
Capping Efficiency Low to moderate~70% trilinkbiotech.com>90% trilinkbiotech.commedchemexpress.com
Workflow Co-transcriptionalCo-transcriptionalCo-transcriptional ("one-pot")
Immunogenicity Higher (Cap 0)Higher (Cap 0)Lower (Cap 1)

Versus Standard Dinucleotide Analogs (e.g., m7GpppG) : The earliest cap analogs like m7GpppG suffered from two major drawbacks: they could be incorporated in the wrong orientation, and they competed with GTP, leading to low capping efficiency. areterna.comneb.com

Versus Anti-Reverse Cap Analog (ARCA) : ARCA was a significant improvement as it contains a 3'-O-methyl group on the m7G, which prevents the RNA polymerase from extending the chain in the wrong direction. neb-online.deareterna.com However, ARCA still produces only a Cap 0 structure, which requires an additional enzymatic step to be converted to Cap 1. neb-online.de Furthermore, as a dinucleotide, it still competes with GTP during transcription, which can limit mRNA yields and capping efficiency. danaher.comtrilinkbiotech.com

Versus Other Trinucleotide Analogs : The success of the this compound design has led to the development of other trinucleotide analogs with further modifications. These include analogs with alterations to the triphosphate bridge or the m7G cap itself, such as locked nucleic acid (LNA) modifications, which have been shown to potentially increase translational efficiency even further. researchgate.netresearchgate.netthermofisher.com Other variations are designed to work with different initiation sequences, such as AU, which is relevant for self-amplifying RNAs. ysbuy.com

Enzymology and Cellular Pathways of Mrna Capping and 2 O Methylation

Eukaryotic RNA Capping Enzymes and Their Multi-functional Organization

The synthesis of the basic cap structure, known as cap-0, is carried out by a set of capping enzymes that exhibit remarkable organizational diversity across different organisms. nih.govnih.gov In mammals, a single bifunctional polypeptide, the mRNA-capping enzyme (RNGTT), possesses both RNA 5'-triphosphatase and mRNA guanylyltransferase activities. uniprot.orgwikipedia.org In contrast, in yeast like Saccharomyces cerevisiae, these two activities are carried out by separate enzymes, Cet1 and Ceg1, respectively. wikipedia.orgportlandpress.com Some viruses, such as the vaccinia virus, have a multifunctional capping enzyme that includes not only the triphosphatase and guanylyltransferase domains but also the subsequent methyltransferase activity within a single protein complex. nih.govoup.com

This multi-enzyme complex is recruited to the C-terminal domain (CTD) of RNA polymerase II during the early stages of transcription, ensuring that capping occurs efficiently as the nascent pre-mRNA emerges. portlandpress.comnih.gov This co-transcriptional nature of capping is a key feature of gene expression in eukaryotes. nih.govnih.gov

RNA Triphosphatase Activity

The initial step in mRNA capping is the removal of the γ-phosphate from the 5'-triphosphate end of the nascent RNA transcript. nih.govnih.gov This reaction is catalyzed by an RNA 5'-triphosphatase (RTP), which converts the 5'-triphosphate to a 5'-diphosphate. nih.govexpasy.org

There are different families of RNA triphosphatases with distinct structural and mechanistic features. nih.govexpasy.org The mammalian capping enzyme's triphosphatase domain belongs to the cysteine phosphatase superfamily and employs a phosphoenzyme intermediate mechanism. nih.govbohrium.com In contrast, the RNA triphosphatases of fungi and many viruses are metal-dependent phosphohydrolases. nih.govnih.gov

The reaction can be summarized as: 5'-pppN-RNA + H₂O → 5'-ppN-RNA + Pi

RNA Guanylyltransferase Activity

Following the removal of the terminal phosphate (B84403), the RNA guanylyltransferase (GTase) activity of the capping enzyme catalyzes the transfer of a guanosine (B1672433) monophosphate (GMP) moiety from a GTP molecule to the 5'-diphosphate end of the RNA. nih.govacs.org This creates the characteristic 5'-5' triphosphate linkage. nih.govnih.gov

The reaction proceeds through a two-step ping-pong mechanism:

Enzyme-GMP intermediate formation: The enzyme reacts with GTP to form a covalent enzyme-GMP intermediate, releasing pyrophosphate (PPi). nih.govacs.org E + GTP ⇌ E-pG + PPi

GMP transfer to RNA: The GMP moiety is then transferred from the enzyme to the 5'-diphosphate RNA, forming the GpppN cap structure. nih.govacs.org E-pG + ppN-RNA → GpppN-RNA + E

This guanylylation step is reversible in the absence of the subsequent methylation. acs.orgvirosin.org

Guanine-N7 Methyltransferase Activity

The final step in the formation of the basic cap-0 structure is the methylation of the guanine (B1146940) base at the N7 position. nih.govoup.com This reaction is catalyzed by an RNA (guanine-N7)-methyltransferase (RNMT), which utilizes S-adenosylmethionine (AdoMet or SAM) as the methyl donor. nih.govoup.com

The reaction is as follows: GpppN-RNA + S-adenosylmethionine → m7GpppN-RNA + S-adenosylhomocysteine

This N7-methylation is crucial for the stability of the cap structure and for its recognition by the cap-binding protein eIF4E, which is essential for the initiation of translation. virosin.orgoup.com In mammalian cells, the catalytic subunit RNMT forms a complex with an activating subunit called RAM (RNMT-activating miniprotein). tandfonline.com

mRNA Cap 2'-O-Methyltransferase (CMTr) Enzymes

Following the formation of the cap-0 structure, further methylation can occur at the 2'-hydroxyl group of the ribose of the first and sometimes the second nucleotide of the mRNA transcript. tandfonline.comnih.gov This 2'-O-methylation is carried out by mRNA cap 2'-O-methyltransferase (CMTr) enzymes. virosin.orgnih.gov In mammals, two such enzymes, CMTR1 and CMTR2, are responsible for methylating the first and second nucleotides, respectively, leading to the formation of cap-1 and cap-2 structures. tandfonline.comnih.gov

Specificity and Mechanism of 2'-O-Methylation by CMTrs

CMTr enzymes exhibit specificity for their substrates. croyezbio.comneb.com They require an RNA molecule with a cap-0 structure (m7GpppN) at the 5' end. croyezbio.comneb.com Uncapped RNAs with 5'-phosphate, diphosphate (B83284), or triphosphate ends are not substrates for these enzymes. neb.com

The mechanism of 2'-O-methylation involves the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the 2'-hydroxyl group of the ribose of the first nucleotide adjacent to the cap. fishersci.comtakarabio.com

The general reaction is: m7GpppN-RNA + SAM → m7GpppNm-RNA + S-adenosylhomocysteine

The catalytic activity of CMTrs is dependent on the presence of the m7G cap, highlighting the sequential nature of the capping and methylation processes.

Contribution to Cap 1 Formation In Vivo

The formation of the cap-1 structure, characterized by the 2'-O-methylation of the first nucleotide, is a critical modification in higher eukaryotes. plos.orgnih.gov This modification plays a vital role in the host's ability to distinguish its own mRNA from foreign RNA, such as that from viruses. nih.govplos.org The absence of the cap-1 structure on viral RNAs can trigger an innate immune response. nih.gov

Studies have shown that CMTR1 is the primary enzyme responsible for cap-1 formation in vivo. nih.govnih.gov The 2'-O-methylation of the cap protects the mRNA from degradation by certain cellular enzymes like DXO, which can decap and degrade RNAs with incompletely formed caps (B75204). plos.org This underscores the importance of cap-1 formation in ensuring mRNA stability and proper gene expression.

Interactive Data Tables

Table 1: Key Enzymes in mRNA Capping and 2'-O-Methylation

EnzymeAbbreviationFunctionSubstrateProduct
RNA 5'-triphosphataseRTPRemoves the γ-phosphate from the 5' end of nascent RNA.5'-pppN-RNA5'-ppN-RNA
RNA GuanylyltransferaseGTaseAdds GMP to the 5' diphosphate end of RNA.5'-ppN-RNA and GTPGpppN-RNA
RNA (guanine-N7)-methyltransferaseRNMTMethylates the guanine base at the N7 position.GpppN-RNA and SAMm7GpppN-RNA (Cap-0)
mRNA cap 2'-O-methyltransferase 1CMTR1Methylates the 2'-hydroxyl group of the first nucleotide.m7GpppN-RNA and SAMm7GpppNm-RNA (Cap-1)
mRNA cap 2'-O-methyltransferase 2CMTR2Methylates the 2'-hydroxyl group of the second nucleotide.m7GpppNmN-RNA and SAMm7GpppNmNm-RNA (Cap-2)

Table 2: Comparison of Capping Enzyme Organization

Organism/VirusEnzyme OrganizationKey Proteins
MammalsBifunctional polypeptide with RTP and GTase domains.RNGTT
Saccharomyces cerevisiae (Yeast)Separate enzymes for RTP and GTase activities.Cet1 (RTP), Ceg1 (GTase)
Vaccinia VirusMultifunctional enzyme complex with RTP, GTase, and MTase activities.D1/D12 heterodimer

Co-transcriptional Nature of Eukaryotic mRNA Capping

The synthesis of a mature and functional messenger RNA (mRNA) in eukaryotes is a complex process that begins with transcription and involves several co-transcriptual modifications. Among the earliest of these is the addition of a 5' cap, a critical structure for mRNA stability, splicing, nuclear export, and translation initiation. This process is intimately coupled with ongoing transcription by RNA polymerase II (Pol II), ensuring that the nascent pre-mRNA is promptly protected and prepared for subsequent processing steps.

The capping process occurs shortly after the initiation of transcription, typically when the nascent RNA chain reaches a length of 20-30 nucleotides. This precise timing is orchestrated through a direct physical and functional linkage between the capping enzyme complex and the carboxy-terminal domain (CTD) of the largest subunit of Pol II, RPB1. The CTD consists of multiple tandem repeats of the heptapeptide (B1575542) consensus sequence YSPTSPS. The phosphorylation status of this domain, particularly at the serine-5 position (Ser5-P), serves as a crucial signal for the recruitment and activation of the capping machinery.

The capping enzyme, a bifunctional protein in metazoans, possesses both RNA 5'-triphosphatase (RTPase) and guanylyltransferase (GTase) activities. The recruitment of the capping enzyme to the Pol II transcription complex is mediated by its interaction with the Ser5-phosphorylated CTD. This interaction positions the enzyme in close proximity to the exit channel of the nascent RNA transcript, facilitating the rapid modification of its 5' end.

The co-transcriptional capping process can be summarized in the following key steps:

Recruitment: As transcription initiates and the Pol II CTD becomes phosphorylated on Ser5 by components of the pre-initiation complex, such as TFIIH, the capping enzyme is recruited to the elongating polymerase.

RNA 5'-triphosphatase (RTPase) activity: The RTPase domain of the capping enzyme removes the γ-phosphate from the 5'-triphosphate end of the nascent pre-mRNA.

Guanylyltransferase (GTase) activity: The GTase domain then catalyzes the addition of a guanosine monophosphate (GMP) molecule, derived from GTP, to the 5'-diphosphate end of the transcript, forming a unique 5'-5' triphosphate linkage.

Methylation: Following the addition of the guanosine cap, a separate enzyme, guanine-N7-methyltransferase (RNMT), is recruited. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine base, forming the mature cap-0 structure (m7GpppN).

This tight coupling ensures that virtually all Pol II transcripts are capped, a critical quality control step in gene expression. The presence of the cap is subsequently recognized by the cap-binding complex (CBC), which plays a pivotal role in further processing events like splicing and nuclear export.

Table 1: Key Factors in Co-transcriptional mRNA Capping

FactorFunctionInteraction Partner(s)
RNA Polymerase II (Pol II) Transcribes DNA into pre-mRNA.DNA template, transcription factors, capping enzymes
Carboxy-Terminal Domain (CTD) Serves as a scaffold for recruiting processing factors.Capping enzyme, splicing factors, polyadenylation factors
Capping Enzyme (CE) Catalyzes the first two steps of capping.Pol II CTD (Ser5-P)
RNA 5'-triphosphatase (RTPase) Removes the terminal phosphate from pre-mRNA.Nascent pre-mRNA
Guanylyltransferase (GTase) Adds GMP to the 5' end of the pre-mRNA.Nascent pre-mRNA, GTP
Guanine-N7-methyltransferase (RNMT) Methylates the guanine cap.Cap-0 structure, S-adenosylmethionine (SAM)

Cytoplasmic Re-capping Mechanisms and Their Regulation

While mRNA capping is predominantly a co-transcriptional process occurring in the nucleus, evidence has emerged for a distinct capping mechanism that operates in the cytoplasm. This cytoplasmic re-capping pathway provides a means to restore the 5' cap on mRNAs that have been decapped, thereby influencing their stability and translational fate. This process, often referred to as "cap homeostasis," represents a significant layer of post-transcriptional gene regulation. nih.govnih.govroyalsocietypublishing.orgbiorxiv.org

The existence of cytoplasmic re-capping implies that decapping is not always an irreversible step leading to mRNA degradation. nih.govroyalsocietypublishing.org Instead, a subset of mRNAs can be salvaged and returned to a translationally competent state. nih.gov This dynamic cycle of decapping and re-capping allows cells to rapidly modulate the translatability of specific mRNAs in response to various cellular signals and stresses. nih.govbiorxiv.orgbiologists.com

The enzymatic machinery for cytoplasmic re-capping is distinct from the nuclear apparatus in its assembly and regulation, although it utilizes some of the same core enzymes. nih.gov A key difference is that cytoplasmic re-capping acts on mRNAs that possess a 5'-monophosphate, the product of decapping enzymes. nih.gov The process involves a cytoplasmic capping complex that includes:

A 5'-monophosphate kinase: This enzyme first phosphorylates the 5'-monophosphate end of the decapped mRNA to generate a 5'-diphosphate, which is the substrate for the guanylyltransferase. nih.gov

RNA guanylyltransferase and 5'-phosphatase (RNGTT/CE): A cytoplasmic pool of the capping enzyme then adds the GMP moiety to the 5'-diphosphate end. nih.gov

RNA (guanine-N7) methyltransferase (RNMT): The cap is subsequently methylated to form the mature m7G cap. nih.gov

Scaffolding proteins: The assembly and activity of the cytoplasmic capping complex are facilitated by scaffolding proteins, such as Nck1, which helps to bring the necessary enzymatic components together. nih.govresearchgate.netnih.gov

Regulation of cytoplasmic re-capping is crucial for controlling gene expression under specific cellular conditions. One of the most prominent roles for this pathway is in the cellular response to stress. nih.govbiorxiv.orgbiologists.com During periods of stress, such as oxidative stress induced by sodium arsenite, global translation is often inhibited, and mRNAs can accumulate in stress granules. biologists.com The cytoplasmic capping enzyme has been shown to localize to these stress granules. biorxiv.orgbiologists.com Upon recovery from stress, cytoplasmic re-capping is thought to play a role in restoring the cap structure on target mRNAs, thereby facilitating their re-entry into the translating pool and promoting cellular recovery. biorxiv.orgbiologists.com

The specificity of cytoplasmic re-capping, that is, which mRNAs are targeted, is an area of active investigation. It appears that only a subset of the transcriptome is subject to this regulation. nih.govroyalsocietypublishing.org Target mRNAs are often enriched for those encoding proteins involved in processes such as nucleotide binding and the mitotic cell cycle. nih.gov The features within these mRNAs that mark them for cytoplasmic re-capping are not fully understood but may involve specific sequence elements or structural motifs. nih.gov

Table 2: Comparison of Nuclear and Cytoplasmic mRNA Capping

FeatureNuclear CappingCytoplasmic Re-capping
Timing Co-transcriptionalPost-transcriptional
Location NucleusCytoplasm
Substrate 5'-triphosphate RNA5'-monophosphate RNA
Key Enzymes Capping Enzyme (RTPase, GTase), RNMT5'-monophosphate kinase, Capping Enzyme (GTase), RNMT
Recruitment RNA Polymerase II CTDScaffolding proteins (e.g., Nck1)
Primary Function Protection and processing of nascent transcriptsRegulation of mRNA stability and translation (cap homeostasis)
Regulation Coupled to transcription initiation and elongationCellular stress responses, specific mRNA targeting

Molecular Recognition and Interactions of M7g 5 Ppp 5 2 Omea Pg with Cap Binding Proteins

Nuclear Cap-Binding Complex (CBC) Interactions with 5' mRNA Cap Structures

In the nucleus, the nascent pre-mRNA is co-transcriptionally capped and immediately bound by the Nuclear Cap-Binding Complex (CBC). biorxiv.org This heterodimeric complex is a primary mediator of cap-dependent nuclear processes, including pre-mRNA splicing, 3'-end formation, and nuclear export. nih.govembopress.org The CBC consists of two subunits, NCBP1 (also known as CBP80) and NCBP2 (also known as CBP20), both of which are required for high-affinity cap binding. researchgate.netnih.gov

The recognition of the 7-methylguanosine (B147621) (m7G) moiety of the cap structure is a highly specific molecular event. Crystallographic studies of human CBC bound to the cap analog m7GpppG reveal a large-scale induced-fit recognition mechanism. embopress.orgbohrium.com Upon binding, the m7G base is inserted into a binding pocket within the CBP20 subunit, where it is sandwiched between the aromatic rings of two highly conserved tyrosine residues, Tyr20 and Tyr43. nih.gov This interaction is a classic example of π-π stacking, a fundamental feature of cap recognition shared among different cap-binding proteins, which stabilizes the complex. semanticscholar.orgnih.gov

The binding is further secured by an extensive network of hydrogen bonds between the protein and the m7G base, ribose, and the triphosphate bridge of the cap analog. embopress.org This intricate network of interactions ensures both high affinity and specificity for the methylated guanosine (B1672433) cap structure. embopress.orgsemanticscholar.org

While NCBP2/CBP20 contains the actual cap-binding pocket, it does not bind the cap with significant affinity on its own. nih.gov The larger NCBP1/CBP80 subunit is essential for high-affinity binding. researchgate.netnih.gov NCBP1/CBP80 acts as a scaffold, inducing and stabilizing a conformational change in NCBP2/CBP20 that properly orients the key residues for cap recognition. bohrium.comsemanticscholar.org Specifically, NCBP1/CBP80 stabilizes the movement of the N-terminal loop of NCBP2/CBP20, which contains Tyr20, effectively locking the complex into a high-affinity cap-binding state. researchgate.netsemanticscholar.orgnih.gov This synergistic relationship, where NCBP1/CBP80 enhances the cap-binding function of NCBP2/CBP20, is critical for the role of CBC in mRNA maturation. nih.govnih.gov

Table 1: Key Components in CBC-Cap Interaction
SubunitKey Residues/DomainsFunction in Cap Recognition
NCBP2/CBP20Tyr20 and Tyr43Form a π-π stacking sandwich around the m7G base, providing specificity and affinity. nih.gov
N-terminal LoopUndergoes a significant conformational change upon cap binding to position Tyr20 correctly. semanticscholar.orgnih.gov
NCBP1/CBP80Scaffolding DomainsStabilizes the cap-bound conformation of NCBP2/CBP20, locking it into a high-affinity state. researchgate.netbohrium.comsemanticscholar.org

Eukaryotic Initiation Factor 4E (eIF4E) Binding to the mRNA Cap

Following export to the cytoplasm, the CBC is typically replaced by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. embopress.orgnih.gov This exchange is a critical step that licenses the mRNA for cap-dependent translation. mdpi.com eIF4E specifically recognizes and binds the 5' cap structure, facilitating the recruitment of the ribosomal machinery to the mRNA. uniprot.orgnih.gov

The interaction between eIF4E and the m7G cap is a high-affinity binding event. For the specific trinucleotide cap analog m7G(5')ppp(5')(2'OMeA)pG, the binding affinity to eIF4E has been quantified with a dissociation constant (KD) value of 45.6 nM. medchemexpress.commedchemexpress.com This strong interaction underscores the stability of the eIF4E-mRNA complex, which is essential for efficient translation initiation.

Thermodynamic studies on various cap analogs reveal that the binding process is driven by favorable changes in both enthalpy (ΔH) and entropy (ΔS) at biological temperatures. researchgate.netnih.gov The main enthalpic contributions arise from the electrostatic interactions between the negatively charged phosphate (B84403) backbone and positively charged amino acid residues in the binding pocket, as well as the cation-π stacking of the 7-methylguanine (B141273) base between two tryptophan residues. nih.gov The favorable entropy is thought to result from the release of ordered water molecules from the binding site. researchgate.net

Table 2: Binding Affinity of Cap Analog to eIF4E
Cap AnalogBinding ParameterValue
This compoundDissociation Constant (KD)45.6 nM medchemexpress.commedchemexpress.com

The binding of the cap structure induces significant conformational changes in eIF4E. In its unbound (apo) form, eIF4E is structurally flexible. nih.gov The binding of a cap analog like this compound triggers a disorder-to-order transition. researchgate.netnih.gov This involves a concerted "hinge lock" mechanism where key loops and residues within the cap-binding site rearrange to securely accommodate the ligand. nih.gov Specifically, two conserved tryptophan residues, W56 and W102, rotate to form the aromatic sandwich that clamps onto the m7G base, a hallmark of eIF4E-cap recognition. nih.gov These structural rearrangements are critical for stabilizing the interaction and for subsequent binding of other initiation factors, such as eIF4G. nih.gov

Other Cap-Associating Proteins and Regulatory Factors

Beyond CBC and eIF4E, other proteins and regulatory factors interact with the 5' cap, often by modulating the activity of the primary cap-binding proteins. For instance, the transition from a CBC-bound mRNP to an eIF4E-bound mRNP in the cytoplasm is a regulated process that may involve factors like the double-stranded RNA-binding protein Staufen1. mdpi.com Importin proteins are involved in the nuclear import of the CBC after it has been displaced from the mRNA in the cytoplasm, allowing it to be recycled for further rounds of nuclear mRNA processing. nih.gov

Furthermore, factors involved in mRNA quality control, such as the nonsense-mediated decay (NMD) machinery, are linked to the cap-binding status of the transcript. The pioneer round of translation, which is essential for NMD, occurs when the mRNA is still bound to the CBC, highlighting the complex interplay between different cap-associating factors in determining the ultimate fate of an mRNA molecule. nih.gov

Table of Compounds

AbbreviationFull Name
This compound 7-methylguanosine(5')triphospho(5')(2'-O-methyladenosine)phosphoguanosine
CBC Nuclear Cap-Binding Complex
NCBP1/CBP80 Nuclear Cap-Binding Protein Subunit 1 / Cap-Binding Protein 80
NCBP2/CBP20 Nuclear Cap-Binding Protein Subunit 2 / Cap-Binding Protein 20
eIF4E Eukaryotic Initiation Factor 4E
eIF4F Eukaryotic Initiation Factor 4F
eIF4G Eukaryotic Initiation Factor 4G
m7GpppG 7-methylguanosine(5')triphospho(5')guanosine
UPF1 UPF1 Regulator of Nonsense Mediated Decay
mRNP Messenger Ribonucleoprotein

Interactions with eIF4G and the eIF4F Complex

The eukaryotic initiation factor 4F (eIF4F) is a key protein complex that recognizes the 5' cap structure of mRNA to initiate cap-dependent translation. wikipedia.org The eIF4F complex is a heterotrimer composed of three main subunits: eIF4E, the cap-binding protein; eIF4A, a DEAD-box RNA helicase; and eIF4G, a large scaffolding protein. wikipedia.org The interaction of this compound with this complex is primarily mediated by the eIF4E subunit, which directly recognizes and binds the m7G cap. wikipedia.orgnih.gov

The eIF4G subunit acts as a scaffold, coordinating the activities of the other subunits and interacting with other translation factors. pnas.orgnih.gov While eIF4E provides the specific binding site for the m7G cap, eIF4G significantly enhances the affinity of eIF4E for the cap structure. oup.combiorxiv.org This enhancement is not solely dependent on the cap itself but is also influenced by interactions between eIF4G and the mRNA molecule. nih.govoup.com Research indicates that the stability of the eIF4F-RNA complex is largely dictated by contacts with the RNA sequence downstream of the cap, rather than just the cap structure alone. nih.gov The RNA-binding domains of eIF4G play a crucial role in accelerating the binding of eIF4E to the cap. oup.com

ComponentFunction in Cap RecognitionKey Interactions with this compound
eIF4F Complex Recognizes the 5' cap to initiate translation. wikipedia.orgBinds to the cap structure to recruit the ribosomal machinery.
eIF4E Directly binds the m7G portion of the cap. wikipedia.orgnih.govSpecific recognition of the 7-methylguanosine.
eIF4G Scaffolding protein that enhances eIF4E's cap-binding affinity and binds mRNA. pnas.orgoup.comStabilizes the eIF4E-cap interaction and interacts with the RNA portion of the molecule. nih.govoup.com
eIF4A RNA helicase that unwinds secondary structures in the mRNA. wikipedia.orgIts activity is coordinated by eIF4G upon cap binding. plos.org

Decapping Enzymes (Dcp1/Dcp2) and Their Mechanisms

The degradation of mRNA is a critical process for regulating gene expression, and the removal of the 5' cap is a key, often rate-limiting, step. This process, known as decapping, is primarily carried out by the Dcp1/Dcp2 decapping complex. wikipedia.orgnih.gov The Dcp2 protein is the catalytic subunit that hydrolyzes the pyrophosphate bond within the cap structure, releasing m7GDP and a 5'-monophosphorylated mRNA, which is then susceptible to degradation by 5'-3' exonucleases like Xrn1. wikipedia.orgnih.gov

Dcp2 possesses a Nudix (Nucleoside diphosphate (B83284) linked to some other moiety X) hydrolase domain responsible for its catalytic activity. nih.gov However, the intrinsic activity of Dcp2 is relatively low and requires activation by cofactors, most notably Dcp1. wikipedia.orgelifesciences.org Dcp1 is a regulatory protein that enhances Dcp2's catalytic efficiency by stabilizing its active conformation. oup.comnih.gov Structural studies have revealed that Dcp1 binds to the N-terminal regulatory domain of Dcp2, promoting a closed, catalytically competent conformation of the enzyme. oup.comnih.gov

The interaction of the decapping complex with the cap is a highly regulated process. The Dcp1/Dcp2 complex, along with other accessory proteins such as Edc1 and Edc3, forms the core of the decapping machinery. nih.govnih.gov These co-activators can further enhance the decapping activity. nih.govresearchgate.net The compound this compound serves as a valuable tool for studying the mechanisms of these decapping enzymes, as the modifications within its structure can be used to probe the substrate specificity and catalytic requirements of the Dcp1/Dcp2 complex. hongene.com The presence of the 2'-O-methyl group on the adenosine (B11128) may influence the rate of hydrolysis by Dcp2, providing insights into how modifications on the first transcribed nucleotide affect mRNA stability.

Enzyme/ComplexRole in DecappingMechanism of Action
Dcp2 Catalytic subunit that hydrolyzes the mRNA cap. wikipedia.orgnih.govContains a Nudix domain that cleaves the pyrophosphate bond, releasing m7GDP. nih.gov
Dcp1 Essential activator of Dcp2. wikipedia.orgelifesciences.orgBinds to Dcp2 and stabilizes its active conformation, enhancing catalytic activity. oup.comnih.gov
Dcp1/Dcp2 Complex The core decapping holoenzyme.Dcp1 enhances Dcp2's ability to bind and hydrolyze the cap structure. oup.com
Accessory Factors (e.g., Edc1, Edc3) Co-activators that further stimulate decapping. nih.govnih.govCan bridge interactions within the decapping complex to further consolidate the active state. nih.gov

Functional Roles of the M7g 5 Ppp 5 2 Omea Pg Capped Mrna in Cellular Processes

Regulation of mRNA Stability and Protection from Exonucleolytic Degradation

A primary function of the 5' cap structure, including the Cap 1 structure formed with m7G(5')ppp(5')(2'OMeA)pG, is to protect the mRNA molecule from degradation by cellular exonucleases. neb.com The unique 5'-5' triphosphate linkage is resistant to cleavage by 5' to 3' exonucleases, which would otherwise rapidly degrade the transcript from its 5' end. nih.gov This protective feature significantly enhances the stability of the mRNA molecule within the cellular environment. medchemexpress.commedchemexpress.com

The Cap 1 structure, in particular, is noted for conferring higher stability in mammalian systems compared to the more basic Cap 0 structure. By physically blocking the access of exonucleases, the this compound cap prolongs the half-life of the mRNA, allowing for efficient translation and protein production. neb.commedchemexpress.com This enhanced stability is a critical factor in the utility of mRNAs synthesized with this cap analog for therapeutic research and applications. medchemexpress.commedchemexpress.com

Table 1: Research Findings on this compound and mRNA Stability

Finding Implication Source(s)
Forms a Cap 1 structure. More suitable for mammalian systems, offering higher stability and transcription efficiency than Cap 0 structures.
Enhances mRNA stability. Protects the transcript, leading to a longer cellular half-life and more efficient protein synthesis. medchemexpress.commedchemexpress.com
Provides resistance to 5'-exonucleases. The cap structure physically blocks degradative enzymes, preventing premature destruction of the mRNA. nih.govneb.com

Promotion of mRNA Nuclear Export

After transcription and processing within the nucleus, mature mRNA must be exported to the cytoplasm to be translated into protein. The 5' cap structure is a key signal for this nuclear export process. It acts as a recognition site for protein factors that mediate the transport of the mRNA molecule through the nuclear pore complex. nih.gov

The primary pathway for the nuclear export of capped mRNA involves the Cap-Binding Complex (CBC). The CBC is a heterodimeric protein complex that specifically recognizes and binds to the m7G cap at the 5' end of the nascent pre-mRNA. nih.gov This binding event is crucial not only for export but also for coordinating subsequent mRNA processing steps. The CBC acts as a molecular anchor, recruiting other factors necessary for the mRNA's journey out of the nucleus and marking it as a transcript destined for export. While studies often refer to the general m7G cap, the principle applies directly to mRNAs capped with this compound, as the CBC recognizes the foundational m7G structure.

Influence on Pre-mRNA Splicing and 3'-End Processing

The 5' cap, recognized by the CBC, plays a significant role in the earliest stages of mRNA processing, including pre-mRNA splicing and 3'-end formation. nih.gov The presence of the cap and its associated factors helps to ensure that these processes are carried out efficiently and accurately on the nascent RNA transcript.

Pre-mRNA splicing, the process of removing introns and joining exons, is tightly coupled with transcription. The 5' cap is a critical determinant in this process. Research has shown that the CBC is essential for the cotranscriptional assembly of the spliceosome, the large RNA-protein complex that carries out splicing. nih.gov

The cap's influence extends to the recruitment and dynamics of key spliceosomal components. Studies using cap analog competitors have demonstrated that the 5' cap has a major effect on the binding of U6 small nuclear RNA (snRNA) and alters the binding kinetics of the U1 small nuclear ribonucleoprotein particle (snRNP) at the 5' splice sites. nih.gov Specifically, the cap is crucial for the step where the U1 snRNP is replaced by U6 snRNA, a key transitional event in the activation of the spliceosome. nih.gov This demonstrates that the 5' cap structure is not merely a passive feature but an active participant in orchestrating the assembly and function of the splicing machinery. nih.govnih.gov

Table 2: Role of the 5' Cap in Spliceosome Assembly

Process Role of the 5' Cap Mechanism Source(s)
Spliceosome Recruitment Required for cotranscriptional assembly. The Cap-Binding Complex (CBC) binds the cap and is necessary for recruiting spliceosome components to the nascent transcript. nih.gov
U1 snRNP Binding Alters the kinetic profile of binding. Influences the initial recognition of the 5' splice site by the U1 particle. nih.gov
U6 snRNA Interaction Exerts a major quantitative effect on binding. Promotes the critical replacement of U1 snRNP by U6 snRNA at the 5' splice site, a key step in spliceosome activation. nih.gov

The 5' cap also communicates with the 3'-end processing machinery, which is responsible for cleaving the pre-mRNA at a specific site and adding a poly(A) tail. This "cross-talk" between the 5' and 3' ends of the transcript helps to ensure that only full-length, properly processed mRNAs are ultimately exported and translated. The cap has been implicated in promoting the efficiency of polyadenylation, further highlighting its role as a master regulator of mRNA maturation. nih.gov

Role in mRNA Quality Control Mechanisms

Cells possess sophisticated surveillance systems to detect and eliminate aberrant mRNAs that could produce non-functional or potentially toxic truncated proteins. The most prominent of these is the nonsense-mediated mRNA decay (NMD) pathway, which targets mRNAs containing a premature termination codon (PTC). nih.govbmbreports.org

The 5' cap is integral to this quality control process. NMD is a translation-dependent mechanism; during the initial "pioneer" round of translation in the cytoplasm, the ribosome checks the mRNA for PTCs. bmbreports.org If a PTC is detected, NMD factors are recruited. A key step in the subsequent degradation of the faulty mRNA is the removal of its 5' cap by a decapping enzyme. nih.gov Once uncapped, the mRNA is rapidly degraded by 5'-to-3' exonucleases. nih.gov Therefore, the this compound cap serves as the gatekeeper for the transcript's lifespan, and its enzymatic removal is a committed step in the destruction of mRNAs identified as defective by the NMD machinery.

Nonsense-Mediated mRNA Decay (NMD) Pathways

While direct studies focusing exclusively on the this compound analog's role in Nonsense-Mediated mRNA Decay (NMD) are limited, the cap structure it generates is integral to this surveillance pathway. NMD is a critical quality control mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of potentially harmful truncated proteins. nih.govnih.govtandfonline.com

The recognition of an mRNA as a substrate for NMD is closely linked to translation, particularly the "pioneer round of translation." In the nucleus, newly transcribed and capped pre-mRNAs are bound by the nuclear Cap-Binding Complex (CBC), a heterodimer of CBP80 and CBP20. tandfonline.comnih.gov The CBC remains bound to the m7G cap as the mRNA is exported to the cytoplasm and directs the initial round of translation.

The NMD mechanism distinguishes a normal stop codon from a PTC based on its position relative to downstream signals, most notably the exon-junction complex (EJC). The EJC is a protein complex deposited upstream of exon-exon junctions during pre-mRNA splicing. tandfonline.com If a ribosome translating a CBC-bound mRNA terminates at a stop codon positioned upstream of an EJC, the NMD machinery is activated.

The central NMD factor, UPF1, is recruited to the terminating ribosome. The interaction between UPF1 and the EJC, bridged by other factors like UPF2 and UPF3, triggers a cascade of events. Crucially, UPF1 also associates with the CBC component CBP80, an interaction that promotes NMD at distinct steps. csic.es This complex of factors marks the mRNA as aberrant, leading to the phosphorylation of UPF1 by the SMG1 kinase and subsequent recruitment of degradation machinery to eliminate the faulty transcript. csic.es

Therefore, by generating the requisite m7G cap structure, the this compound analog ensures that the resulting mRNA is correctly processed and recognized by the CBC, making it a proper substrate for surveillance by the NMD pathway.

Key NMD Factors Associated with Cap-BindingFunction in NMD
CBP80/CBP20 (CBC) Binds the m7G cap in the nucleus and during the pioneer round of translation; interacts with UPF1 to promote NMD. nih.govcsic.es
UPF1 A key RNA helicase and the central NMD factor; senses PTCs and triggers mRNA decay. tandfonline.comcsic.es
UPF2/UPF3 Bridge the interaction between UPF1 at the stalled ribosome and the downstream EJC. csic.es
EJC (Exon-Junction Complex) A protein complex deposited during splicing that serves as a positional marker to identify PTCs. tandfonline.com
SMG1/5/6/7 A group of proteins that regulate the phosphorylation state of UPF1, which is essential for activating decay. tandfonline.com

Pioneer Round of Translation

The pioneer round of translation is the first translation cycle that a newly synthesized and exported mRNA undergoes in the cytoplasm. nih.gov This process is distinct from subsequent, steady-state translation and serves as a crucial checkpoint for mRNA quality control, including the NMD pathway discussed previously. nih.govcsic.es The m7G cap structure, provided by analogs like this compound, is fundamental to initiating this round.

Following transcription and capping in the nucleus, the mRNA is bound by the CBC (CBP80/CBP20). nih.gov The CBC-bound mRNA is then exported to the cytoplasm. Here, the CBC plays a direct role in recruiting the translation initiation machinery for the pioneer round. nih.gov This initial round allows the cell to "test-drive" the mRNA for errors, such as the presence of a PTC. If the mRNA passes this quality control check (i.e., no PTC is detected), the CBC is replaced by the cytoplasmic cap-binding protein eIF4E, which then mediates the bulk of protein synthesis in subsequent, more efficient rounds of translation. nih.gov

The specific modifications within the Cap 1 structure, such as the 2'-O-methylation on the first nucleotide (2'OMeA), can enhance the binding affinity of cap-binding proteins like the CBC. nih.gov This strengthened interaction can contribute to the efficiency of processes that depend on CBC, including the pioneer round of translation and the associated NMD surveillance. nih.gov Research has also shown that 2'-O-methylation can impact translation in other contexts; for example, its presence within the start codon can inhibit translation initiation, highlighting the position-specific regulatory roles of this modification. biorxiv.org

FeaturePioneer Round of TranslationSteady-State Translation
Primary Cap-Binding Protein CBC (CBP80/CBP20)eIF4E
Primary Function mRNA quality control (e.g., NMD)Bulk protein synthesis
Efficiency Generally less efficientHighly efficient
Fate of mRNA Can be targeted for decay if errors are foundActively translated to produce protein

Modulation of MicroRNA Biogenesis and Function

The m7G cap, the core component provided by the this compound analog, is not only essential for mRNA function but also plays a pivotal role in the biogenesis of microRNAs (miRNAs). MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. Their production is a multi-step process that can be influenced by the cap structure.

In the canonical pathway of miRNA biogenesis, primary miRNA transcripts (pri-miRNAs) are transcribed by RNA Polymerase II and, like mRNAs, feature a 5' m7G cap and a 3' poly(A) tail. nih.govpnas.orgresearchgate.net The nuclear CBC binds to this m7G cap and is essential for the efficient processing of the pri-miRNA. pnas.orgnih.gov Inactivating the CBC leads to a buildup of unprocessed pri-miRNAs and a corresponding decrease in the levels of mature, functional miRNAs, demonstrating the cap's importance in this initial processing step mediated by the Drosha-DGCR8 microprocessor complex. pnas.orgnih.gov

Furthermore, a non-canonical, microprocessor-independent pathway for miRNA biogenesis relies directly on the m7G cap. tandfonline.com In this pathway, some short hairpin RNAs that are directly transcribed already resemble precursor miRNAs (pre-miRNAs). The m7G cap on these pre-miRNAs allows them to bypass cleavage by the Drosha complex. tandfonline.comfrontiersin.org Instead, the cap directs their export from the nucleus to the cytoplasm via the export protein Exportin-1 (XPO1), a pathway also used by other small RNAs like snRNAs. tandfonline.com

Mechanisms of Cap Dependent Translation Initiation Mediated by M7g 5 Ppp 5 2 Omea Pg

Canonical Cap-Dependent Translation Pathway in Eukaryotes

The canonical pathway of cap-dependent translation initiation is a multi-step process that ensures the accurate and efficient synthesis of proteins. nih.govresearchgate.net It begins with the recruitment of the translational machinery to the 5' end of the mRNA and culminates in the assembly of a translation-competent 80S ribosome at the start codon. nih.govcuny.edu

The journey of translation initiation begins with the small 40S ribosomal subunit. After being recycled from a previous round of translation, the 40S subunit associates with several initiation factors, including eIF1, eIF1A, and eIF3. cuny.edunih.gov This complex is then prepared for mRNA binding. The 43S pre-initiation complex (PIC), which includes the 40S subunit and the initiator tRNA (Met-tRNAi), is recruited to the 5' cap of the mRNA. cuny.edubiorxiv.org This recruitment is facilitated by the eIF4F complex. cuny.edu

Once bound to the mRNA, the 43S PIC does not immediately locate the start codon. Instead, it is believed to move along the 5' untranslated region (UTR) in a 5' to 3' direction, a process known as "scanning". cuny.edunih.gov This scanning process is thought to be driven by the helicase activity of eIF4A, which unwinds any secondary structures in the 5' UTR that might impede the progress of the PIC. nih.govaacrjournals.org The scanning continues until the anticodon of the initiator tRNA in the PIC recognizes and forms a stable base-pairing interaction with the AUG start codon on the mRNA. nih.gov An alternative "RNA looping" model has also been proposed, suggesting that the 40S ribosome, recruited to the 5' cap, can find the start codon through the looping of the intervening RNA segment. nih.gov

The position of RNA secondary structures within the 5' UTR can significantly impact ribosome recruitment. Hairpin structures located close to the 5' cap can inhibit the binding of the 43S PIC to the mRNA. biorxiv.orgnih.gov In contrast, hairpins located further downstream may not prevent the initial recruitment but can hinder the scanning process. biorxiv.orgnih.gov

The 43S pre-initiation complex (PIC) is a crucial intermediate in the initiation of eukaryotic translation. wikipedia.org Its formation is a prerequisite for the recruitment of the ribosome to the mRNA. wikipedia.orgtaylorandfrancis.com This complex consists of the small 40S ribosomal subunit, a ternary complex (TC) composed of the initiator methionyl-tRNA (Met-tRNAi), the eukaryotic initiation factor 2 (eIF2) bound to GTP, and several other initiation factors, including eIF1, eIF1A, eIF3, and eIF5. nih.govwikipedia.orgnih.gov

The assembly of the 43S PIC can occur through different pathways. researchgate.net One model suggests that a multifactor complex (MFC), containing eIF1, eIF3, eIF5, and the TC, binds to the 40S subunit. nih.gov Another model proposes a more stepwise assembly, where eIFs 1, 1A, and 3 first bind to the 40S subunit, followed by the recruitment of the TC and eIF5. nih.govresearchgate.net The initiation factor eIF3 acts as a scaffold, providing a docking site for the other components of the PIC on the 40S subunit. taylorandfrancis.com The presence of eIF1 and eIF1A induces a conformational change in the 40S subunit, opening the mRNA entry channel and preparing it for scanning. nih.gov

Once assembled, the 43S PIC is ready to be recruited to the 5' end of the mRNA, a step mediated by the eIF4F complex. wikipedia.orgnih.gov The PIC then scans the mRNA for the start codon. wikipedia.org Upon recognition of the start codon, a series of events, including GTP hydrolysis by eIF2 (stimulated by eIF5), leads to the release of several initiation factors and the subsequent joining of the large 60S ribosomal subunit to form the 80S initiation complex, ready to commence protein synthesis. taylorandfrancis.comresearchgate.net

The eIF4F complex is a key player in cap-dependent translation initiation, responsible for recognizing the m7G cap at the 5' end of eukaryotic mRNAs and preparing the mRNA for ribosome recruitment. aacrjournals.org This heterotrimeric complex is composed of three subunits: eIF4E, the cap-binding protein; eIF4A, a DEAD-box RNA helicase; and eIF4G, a large scaffolding protein. aacrjournals.orgoup.com

The process of cap recognition is dynamic and involves a complex interplay between the eIF4F subunits and the mRNA. nih.govbiorxiv.org

eIF4E: This subunit directly binds to the m7G cap structure. oup.comtandfonline.com However, this binding can be transient. biorxiv.org

eIF4G: This large protein acts as a scaffold, bringing together the other components of the initiation machinery. It has binding sites for eIF4E, eIF4A, and eIF3, which is associated with the 43S PIC. nih.govoup.com Interestingly, recent studies suggest that in humans, eIF4G can initially repress the binding of eIF4E to the cap. biorxiv.org

eIF4A: This RNA helicase utilizes ATP hydrolysis to unwind secondary structures in the 5' UTR of the mRNA, which facilitates the scanning process by the 43S PIC. aacrjournals.orgoup.com The activity of eIF4A is crucial for efficient cap recognition, as it can relieve the repressive effect of eIF4G on eIF4E's cap-binding activity. biorxiv.org Furthermore, ATP hydrolysis by eIF4A can lead to the ejection of eIF4E from the cap after the initial binding of the eIF4F complex, potentially preparing the 5' end for ribosome recruitment. nih.govbiorxiv.org

The affinity of the eIF4F complex for different mRNAs can vary, suggesting a mechanism for the differential translation of specific mRNAs. nih.gov This discrimination can be influenced by factors such as the length of the mRNA and the presence of secondary structures near the cap. nih.gov

For many years, it has been understood that the 5' cap and the 3' poly(A) tail of eukaryotic mRNAs work together to enhance translation efficiency. This synergy is mediated by the formation of a "closed-loop" or circular structure, which brings the 5' and 3' ends of the mRNA into close proximity. bohrium.comnih.gov This circularization is primarily facilitated by the interaction between the eIF4G subunit of the eIF4F complex (bound to the 5' cap via eIF4E) and the poly(A)-binding protein (PABP) bound to the 3' poly(A) tail. nih.govnih.gov

Recent single-molecule imaging studies have provided a more dynamic view of this process, suggesting that the closed-loop may not be a stable, continuous state during active translation. bohrium.comresearchgate.net Instead, the interactions may be more transient, and the compaction of the mRNA may also depend on the number of ribosomes currently translating it (polysome density). bohrium.com Other factors can also contribute to mRNA circularization, such as the interaction between the N6-methyladenosine (m6A) modification on mRNA and proteins like METTL3, which can interact with eIF3h. bidmc.org

Enhancement of Translation Efficiency by m7G(5')ppp(5')(2'OMeA)pG

The chemical structure of the 5' cap on an mRNA molecule significantly influences its stability and translational efficiency. The this compound cap, also known as a Cap 1 structure, has been shown to enhance translation efficiency compared to the more basic Cap 0 structure (m7GpppG). googleapis.com

The primary reason for this enhancement lies in its increased stability and its ability to be more efficiently recognized by the eukaryotic translation machinery, particularly in mammalian cells. The methylation at the 2'-O position of the first nucleotide (adenosine in this case) is a key feature of the Cap 1 structure. This modification is thought to play a role in protecting the mRNA from degradation by certain cellular nucleases and may also improve its interaction with components of the translation initiation complex.

Research has demonstrated that mRNAs synthesized with a Cap 1 structure, such as that provided by this compound, exhibit higher levels of protein expression in living cells. medchemexpress.com This is attributed to both increased mRNA stability and a higher rate of translation initiation. medchemexpress.commedchemexpress.com The Cap 1 structure is particularly advantageous for applications such as mRNA-based therapeutics and vaccines, where high levels of protein production are desired. googleapis.commedchemexpress.com

The binding affinity of the cap-binding protein eIF4E to different cap analogs also plays a role. The trinucleotide cap analog this compound has been shown to bind to eIF4E with a high affinity, as indicated by a low dissociation constant (KD) value of 45.6 nM. medchemexpress.commedchemexpress.com This strong interaction likely contributes to the efficient recruitment of the eIF4F complex and the subsequent steps of translation initiation.

Binding Affinity of Cap Analogs to eIF4E
Cap AnalogBinding Affinity (KD)Reference
This compound45.6 nM medchemexpress.commedchemexpress.com

Influence of Cap 1 Structure on Ribosomal Subunit Association

The structure of the 5' cap, specifically the presence of a Cap 1 modification, can influence the association of ribosomal subunits with the mRNA. The Cap 1 structure, characterized by methylation at the 2'-O position of the first transcribed nucleotide, helps the cell distinguish its own mRNAs from foreign or viral RNAs. oup.com Some viral RNAs may lack this Cap 1 structure, making them targets for the host's innate immune system. oup.com

Certain interferon-induced proteins with tetratricopeptide repeats (IFITs) can specifically recognize and bind to mRNAs lacking a Cap 1 structure (i.e., those with a Cap 0 or a 5'-triphosphate end). oup.com This binding can inhibit translation by preventing the association of the 43S pre-initiation complex with the mRNA. oup.com For instance, studies have shown that IFIT proteins can impair the function of eIF3, a key factor in recruiting the mRNA and the initiator tRNA to the 40S ribosomal subunit. oup.com

By having a Cap 1 structure, such as this compound, cellular mRNAs can evade this inhibitory mechanism, thereby ensuring their efficient translation. oup.com While eIF4E, the cap-binding protein, can bind to both Cap 0 and Cap 1 structures, the presence of the Cap 1 modification appears to be a crucial determinant for productive ribosomal subunit association in the context of the cellular environment, which may contain inhibitory factors like IFITs. oup.com

Viral Strategies for Mrna Capping and Host Interaction

Diversity of Viral mRNA Capping Mechanisms

Viruses, being obligate intracellular parasites, must adapt to the host environment to ensure their replication. A crucial adaptation is the capping of their mRNA. Eukaryotic cells perform this function in the nucleus, so viruses that replicate in the cytoplasm must bring their own tools or steal them from the host. oup.com This has led to the evolution of three principal strategies for ensuring their transcripts are functional for translation. nih.gov

Virus-Encoded Capping Enzymes

Many viruses encode their own enzymatic machinery to synthesize a 5' cap structure, a process that often differs significantly from the canonical pathway in their eukaryotic hosts. pnas.org This viral pathway provides an attractive target for antiviral therapies due to the structural and mechanistic differences from host enzymes. nih.gov

The conventional eukaryotic capping process involves three enzymes: an RNA triphosphatase (RTPase), a guanylyltransferase (GTase), and a methyltransferase (MTase). oup.com In contrast, viruses like Vesicular Stomatitis Virus (VSV), a nonsegmented negative-strand RNA virus, employ an unconventional mechanism. The large polymerase (L) protein of VSV possesses a polyribonucleotidyltransferase (PRNTase) activity. pnas.orgasm.org This enzyme transfers the 5'-monophosphorylated pre-mRNA to a GDP molecule, a stark contrast to the host GTase which transfers GMP to a diphosphate (B83284) RNA end. asm.org

Furthermore, viruses like coronaviruses and flaviviruses encode their own set of capping enzymes to produce Cap 0 (m7GpppN) and subsequently the mature Cap 1 (m7GpppNm) structures. researchgate.net The 2'-O-methylation to form the Cap 1 structure is critical for evading the host's innate immune response. pnas.org For instance, the coronavirus non-structural protein 14 (Nsp14) acts as a guanine-N7-methyltransferase, while Nsp16 functions as a 2'-O-methyltransferase, often requiring a cofactor like Nsp10 for its activity. researchgate.netresearchgate.net The ability to generate a Cap 1 structure, mimicked by the synthetic analog m7G(5')ppp(5')(2'OMeA)pG, is a key viral strategy for survival and replication.

Table 1: Comparison of Capping Mechanisms

Feature Eukaryotic Host (Canonical) Virus-Encoded (e.g., VSV)
Key Enzyme(s) RNA triphosphatase, Guanylyltransferase, Methyltransferase Viral Polymerase (L protein) with Polyribonucleotidyltransferase (PRNTase) activity
Reaction Intermediate Enzyme-GMP covalent intermediate Enzyme-phosphorylated RNA covalent intermediate
Guanosine (B1672433) Donor GTP GDP

| Methylation Order | Guanine-N7 methylation precedes 2'-O-methylation | 2'-O-methylation can precede Guanine-N7 methylation |

Cap Snatching from Host mRNA

A second major strategy employed by segmented negative-strand RNA viruses, such as influenza viruses, arenaviruses, and bunyaviruses, is known as "cap snatching". nih.govwikipedia.org Instead of synthesizing a cap from scratch, these viruses steal the 5' cap structure, along with a short stretch of nucleotides, from host cell mRNAs. expasy.org This stolen, capped leader is then used as a primer to initiate the transcription of viral genes by the viral RNA-dependent RNA polymerase (RdRp). embl.org

The process for influenza virus is well-characterized and occurs in the host cell nucleus: oup.comwikipedia.org

Binding: The PB2 subunit of the viral RdRp complex binds to the 7-methylguanosine (B147621) cap of a host pre-mRNA or mRNA molecule.

Cleavage: The PA subunit, which possesses endonuclease activity, cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap. wikipedia.orgembopress.org

Priming: The resulting capped fragment serves as a primer for the PB1 subunit, the catalytic core of the polymerase, to begin transcribing the viral RNA genome into viral mRNA.

This elegant mechanism ensures that all viral mRNAs have a 5' cap structure that is indistinguishable from that of the host, allowing them to be efficiently translated by the host's ribosomes. nih.gov

Protein-Linked RNA Genomes

A third strategy, which bypasses the need for a traditional cap structure altogether, is the use of a genome-linked viral protein (VPg). wikipedia.org This mechanism is characteristic of several positive-sense RNA viruses, including members of the Picornaviridae (e.g., poliovirus) and Caliciviridae families. nih.govmdpi.com

In these viruses, a small, virally encoded protein, VPg, is covalently attached to the 5' end of the viral RNA genome through a phosphodiester bond. wikipedia.orgasm.org VPg has multiple functions:

Primer for Replication: VPg acts as a primer for the synthesis of both positive- and negative-strand viral RNA by the RdRp. asm.org

Translation Initiation: In some viruses, such as caliciviruses, the VPg protein can also play a role in initiating protein synthesis, effectively functioning as a substitute for the 5' cap by helping to recruit the translational machinery. wikipedia.orgnih.gov

The existence of VPg demonstrates a completely different evolutionary solution to the problem of initiating viral genome replication and translation, avoiding the need for either synthesizing or stealing a cap.

Impact of Viral Capping on Host Translational Machinery

By producing capped mRNAs that mimic those of the host, viruses can effectively hijack the cell's protein synthesis machinery. The 5' cap is recognized by the eukaryotic initiation factor 4F (eIF4F) complex, which is a key component for recruiting ribosomes to the mRNA. pnas.org Viruses exploit this dependence to ensure their own proteins are produced, often at the expense of host protein synthesis in a phenomenon known as "host shutoff". pnas.orgelifesciences.org

Viruses achieve host shutoff through several mechanisms:

Competitive Inhibition: The sheer abundance of viral capped mRNAs produced during a robust infection can outcompete host mRNAs for the limited supply of ribosomes and translation initiation factors. elifesciences.org

Cleavage of Host Factors: Some viruses take a more direct approach. Picornaviruses, for example, encode proteases that cleave a component of the eIF4F complex, eIF4G. pnas.orgmdpi.com This cleavage effectively shuts down cap-dependent translation of host mRNAs. The virus can then use an alternative, cap-independent mechanism, such as an internal ribosome entry site (IRES), to translate its own uncapped RNA. mdpi.com

Sequestration of Factors: Other viruses can induce the sequestration of translation factors. For instance, some infections lead to the dephosphorylation of 4E-binding proteins (4E-BPs), which then bind and sequester the cap-binding protein eIF4E, further inhibiting host translation. mdpi.com

Ultimately, by ensuring their mRNAs are properly capped, viruses co-opt the host's translational apparatus, turning the cell into a factory for producing new viral particles.

Host Restriction Factors Targeting Viral Capping Pathways

In response to viral invasion, host cells have evolved a sophisticated innate immune system that includes a variety of "restriction factors"—proteins that can directly recognize and inhibit viral replication. elifesciences.orgmdpi.com Several of these factors specifically target viral RNA based on the status of its 5' cap, highlighting the importance of proper capping for immune evasion.

A primary line of defense is the Interferon-induced protein with tetratricopeptide repeats (IFIT) family. nih.gov

IFIT1: This protein specifically recognizes and binds to mRNAs that are not methylated at the 2'-O position of the first nucleotide (i.e., those with a "Cap 0" structure). nih.govpnas.org By binding to these improperly capped RNAs, IFIT1 prevents their translation. This exerts strong evolutionary pressure on viruses to evolve mechanisms for 2'-O methylation to produce a mature Cap 1 structure, identical to the synthetic this compound analog, thereby evading this host defense.

IFIT5: This factor can recognize RNAs with a 5'-triphosphate group, a hallmark of nascent, uncapped RNA, further underscoring the need for viruses to modify their RNA ends.

Other host factors also contribute to this surveillance:

Decapping Protein 2 (Dcp2): This enzyme is part of the cellular machinery that removes the 5' cap from mRNAs destined for degradation. For viruses that employ cap snatching, there may be a competition between the viral endonuclease and Dcp2 for host mRNA caps (B75204). mdpi.com

Zinc-finger Antiviral Protein (ZAP): ZAP is another restriction factor that can selectively target viral mRNAs for degradation, sometimes based on features that distinguish them from host transcripts. elifesciences.org

Table 2: Host Restriction Factors and Viral Counter-Strategies

Host Restriction Factor Viral Target/Recognition Viral Evasion Strategy
IFIT1 Binds to RNA with a Cap 0 structure (lacking 2'-O-methylation). nih.govpnas.org Virus encodes a 2'-O-methyltransferase to produce a mature Cap 1 structure.
Dcp2 Removes the 5' cap from mRNA, leading to degradation. mdpi.com Viral proteins may protect the cap or outcompete Dcp2 for access.

| ZAP | Recognizes specific features of viral RNA to trigger degradation. elifesciences.org | Viruses evolve to mimic host mRNA composition and structure. |

Therapeutic Exploitation of Viral Capping Enzymes as Antiviral Targets

The fact that many viruses rely on their own unique enzymes for mRNA capping makes these proteins excellent targets for antiviral drug development. nih.govnih.gov Inhibiting these viral enzymes offers the potential for broad-spectrum activity with high selectivity, as they are often structurally and mechanistically distinct from their human counterparts. researchgate.nettechnologynetworks.com

Key therapeutic strategies include:

Targeting Methyltransferases (MTases): The MTases that perform the guanine-N7 and ribose-2'-O methylations are particularly attractive targets. rockefeller.edu Since these modifications are crucial for viral replication and immune evasion, their inhibition is a powerful antiviral strategy. researchgate.nettechnologynetworks.com

Sinefungin: This S-adenosyl-L-methionine (SAM) analog is a well-known pan-MTase inhibitor that has shown activity against the capping enzymes of numerous viruses in vitro. nih.gov

Novel Inhibitors: Recent research has focused on developing highly specific inhibitors. For example, new classes of antivirals are being developed to target the cap methyltransferase enzymes of SARS-CoV-2, Ebola, and Dengue viruses. technologynetworks.comrockefeller.edu These efforts are promising for creating drugs that are less prone to resistance. rockefeller.edu

Targeting Guanylyltransferases (GTases): The GTase activity, especially in viruses with unconventional mechanisms, also presents a viable target. Screening efforts have identified compounds that can inhibit the GTase of viruses like Chikungunya and flaviviruses. nih.gov

Inhibiting the viral capping process provides a dual benefit: it directly halts the production of functional viral mRNA, and the resulting accumulation of improperly capped viral RNA can trigger a potent innate immune response from the host. nih.gov This makes the viral capping machinery a high-value target for the development of the next generation of antiviral therapies.

Applications of M7g 5 Ppp 5 2 Omea Pg in Molecular Biology and Biotechnology Research

Development of Synthetic mRNA for Research Tools

The primary application of m7G(5')ppp(5')(2'OMeA)pG is in the in vitro synthesis of 5'-capped mRNA. It is used as a co-transcriptional capping reagent, meaning it is incorporated into the growing RNA molecule during the transcription process, typically catalyzed by T7 polymerase. glpbio.com The resulting mRNA possesses a Cap 1 structure, which is distinguished by methylation on the 2'-O position of the first nucleotide adjacent to the cap. creative-biogene.com

This Cap 1 structure is significantly more advantageous for research in mammalian cells compared to the simpler Cap 0 structure. It not only provides protection against degradation by exonucleases but also significantly boosts the efficiency of translation initiation, leading to higher protein yields from the synthetic mRNA. Research has demonstrated that this compound can achieve a capping efficiency of 90% or even higher (up to 98%), ensuring that a large proportion of the synthesized mRNA is functional. glpbio.commedchemexpress.commedchemexpress.com This high efficiency is partly dependent on using a specific 5' AG 3' initiation sequence in the DNA template. glpbio.com These properties make it a standard reagent for producing highly stable and translatable mRNA molecules for various research purposes.

Table 1: Properties of this compound in Synthetic mRNA Production

Property Description / Value Significance in Research
Resulting Cap Structure Cap 1 creative-biogene.com Enhances mRNA stability and translational efficiency in mammalian systems.
Capping Method Co-transcriptional Capping glpbio.com Integrated directly during in vitro transcription for streamlined mRNA production.
Capping Efficiency Up to 90-98% glpbio.commedchemexpress.com Produces a high yield of functional, capped mRNA ready for downstream applications.

| Required Initiator Sequence | 5'-AG-3' for T7 Polymerase glpbio.com | Ensures optimal incorporation of the cap analog during transcription. |

Gene Editing Technologies Utilizing Capped mRNA (e.g., CRISPR/Cas9)

Gene editing technologies, most notably the CRISPR/Cas9 system, have been revolutionized by the use of synthetic mRNA. To perform gene editing, the cell must express the Cas9 nuclease and a guide RNA. Supplying the Cas9 component as an mRNA molecule offers a transient and controlled delivery method.

High-Throughput Screening Assays for Translation Modulators

In pharmaceutical research, this compound-capped mRNAs serve as essential reagents in high-throughput screening (HTS) assays. These assays are designed to identify small molecules or other compounds that can modulate the process of cap-dependent translation.

By using a stable and efficiently translated reporter mRNA (capped with this compound), researchers can screen large libraries of compounds to find those that either inhibit or enhance protein synthesis. Such screens can uncover novel drug candidates that act on cap-binding proteins or other translation initiation factors. This provides a powerful method for discovering new therapeutic agents for diseases characterized by dysregulated protein synthesis.

Research into RNA-Protein Interactions and RNA Metabolism

The 5' cap of an mRNA is a crucial hub for protein interactions that govern RNA's life cycle, including its translation, transport, and eventual degradation. The this compound analog is a key tool for investigating these fundamental processes.

A primary interaction is with the eukaryotic initiation factor 4E (eIF4E), a key protein that recognizes the cap and initiates translation. Studies have quantified this interaction, showing that this compound binds to eIF4E with a high affinity. medchemexpress.commedchemexpress.com Furthermore, the stability conferred by this cap analog makes the resulting mRNA molecules well-suited for structural biology studies. Researchers use techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) with these stable capped RNAs to determine the three-dimensional structures of RNA-protein complexes, providing deep insights into the mechanisms of translation control and RNA metabolism.

Table 2: Interaction with Eukaryotic Initiation Factor 4E (eIF4E)

Parameter Value Significance

| Dissociation Constant (KD) | 45.6 nM medchemexpress.commedchemexpress.com | Indicates a strong binding affinity, facilitating the recruitment of the translation machinery. |

Investigating mRNA Vaccinology Principles and Optimization

The field of mRNA vaccinology relies heavily on the principles of maximizing protein expression while minimizing unwanted immune responses to the mRNA vehicle itself. The this compound cap analog is central to achieving these goals.

The Cap 1 structure produced by this analog is critical for vaccine efficacy. It significantly enhances the translation of the mRNA encoding the target antigen in host cells, leading to a robust immune response. Equally important, the Cap 1 structure helps the synthetic mRNA evade recognition by the host's innate immune system. googleapis.com This reduced immunostimulation prevents premature degradation of the mRNA and ensures that the immune response is productively directed against the translated antigen rather than the RNA molecule itself. googleapis.com The compound is used in the development of mRNA vaccines for infectious diseases and cancer immunotherapy. googleapis.com While highly effective, this cap analog is also used as a benchmark in research aimed at discovering novel cap structures with even greater translational efficiency, demonstrating its role in the ongoing optimization of mRNA vaccine technology. medchemexpress.com

Current Challenges and Future Perspectives in Mrna Cap Research

Unresolved Questions in Cap-Dependent RNA Metabolism

While the canonical model of cap-dependent translation initiated by the eIF4E protein is well-established, significant questions remain about the diversity and regulation of this fundamental process. The discovery that many capped mRNAs continue to be translated even after the inactivation of eIF4E points to the existence of alternative, less understood mechanisms. d-nb.info

One of the major unresolved areas is the full scope of these alternative pathways. For instance, a mechanism involving the eIF4G homolog DAP5 and the initiation factor eIF3d has been shown to facilitate cap-dependent, but eIF4E-independent, translation for a substantial subset of mRNAs. d-nb.info However, the complete range of mRNA substrates for this pathway and the specific cellular conditions that favor its use over the canonical pathway are still being investigated. d-nb.info It is not yet clear what specific RNA determinants dictate whether a transcript is translated via the eIF4E-eIF4G complex or the DAP5-eIF3d complex. tandfonline.com

Another long-standing question involves the precise mechanism by which the poly(A) tail stimulates cap-dependent translation. The prevailing "closed-loop" model suggests that the poly(A)-binding protein (PABP) interacts with eIF4G to circularize the mRNA, which is thought to enhance the binding of eIF4E to the cap. tandfonline.com However, recent live-cell imaging studies have cast doubt on whether RNAs are actually circularized during translation, leaving the exact nature of this crucial regulatory synergy an open question. tandfonline.com

Furthermore, the interplay between host and viral RNA metabolism presents complex challenges. Viruses like SARS-CoV-2 produce capped mRNAs but can switch to cap-independent translation mechanisms when the host cell's cap-dependent machinery is shut down as an antiviral response. biorxiv.org The molecular triggers and regulatory networks governing this switch are not fully understood. The recent discovery of non-canonical caps (B75204), such as those derived from metabolites like NAD and FAD, adds another layer of complexity, raising questions about their potential interplay with the canonical m7G cap and their roles in RNA metabolism. tandfonline.com

Research AreaUnresolved QuestionKey Factors
Translation Initiation How are capped mRNAs translated without eIF4E?DAP5, eIF3d
mRNA Structure How does the poly(A) tail enhance translation if not by a stable closed-loop?PABP, eIF4G
Viral Hijacking How do viruses switch between cap-dependent and independent translation?Host stress responses, viral proteins (e.g., NSP1)
Cap Diversity What are the functions of non-canonical caps (NAD, FAD) and how do they interact with canonical pathways?Cellular metabolic state

Emerging Roles of Cytoplasmic Capping and Re-capping

For decades, mRNA capping was considered an event exclusively coupled to transcription within the nucleus. oup.com However, a paradigm shift is underway with the discovery of a cytoplasmic capping apparatus that can modify RNA post-transcriptionally. oup.comtandfonline.com This process, termed re-capping, suggests a dynamic "cap homeostasis" that provides a novel layer of gene expression regulation. biorxiv.orgresearchgate.net

A cytoplasmic capping complex, distinct from the nuclear machinery, has been identified in mammalian cells. oup.com This complex is capable of recapping mRNAs that have a 5'-monophosphate end, a common product of the decapping process that precedes mRNA degradation. oup.comtandfonline.com Evidence indicates this complex includes the core capping enzyme (RNGTT), an adaptor protein Nck1, and a yet-to-be-identified 5'-monophosphate RNA kinase. oup.comresearchgate.net

The existence of cytoplasmic re-capping fundamentally changes our view of mRNA fate. It suggests that decapping is not always an irreversible step toward degradation. Instead, uncapped mRNAs can be stored in cytoplasmic foci like P-bodies and later be "reactivated" by re-capping, allowing them to re-enter the pool of translating ribosomes. oup.comtandfonline.comnih.gov This cycle of decapping and re-capping represents a potential mechanism for the dynamic control of protein synthesis in response to cellular signals or stress. oup.comnih.gov When cytoplasmic capping is inhibited, some target transcripts are destabilized, while others shift from polysomes to a non-translating state, confirming the role of this pathway in maintaining both mRNA stability and active translation. nih.gov

The targets of cytoplasmic capping are selective and include not only mRNAs but also long non-coding RNAs (lncRNAs). biorxiv.orgnih.gov The targeted mRNAs often encode proteins involved in critical cellular processes like nucleotide binding, protein localization, and the mitotic cell cycle. nih.gov Intriguingly, re-capping is not always limited to the original 5' end; it can also occur at internal sites within a transcript, raising the possibility that this process could generate novel, truncated protein products with distinct functions. oup.com

New Methodologies for Studying Cap Dynamics In Vivo

Understanding the life cycle of an mRNA cap—from its synthesis to its eventual removal or modification—within the complex environment of a living cell requires sophisticated methodologies. Recent technological advancements are providing unprecedented insights into these in vivo dynamics.

Live-cell imaging has become a cornerstone for observing molecular processes in real-time. The development of transgenic model organisms, such as quail expressing fluorescently tagged actin-binding proteins, allows for the high-resolution visualization of cellular morphogenesis, a process fundamentally driven by regulated gene expression. rupress.org Similar approaches, using fluorescently labeled cap-binding proteins or mRNA transcripts, can be used to track cap dynamics and localization within living cells. Advanced imaging techniques like optoacoustic imaging, which combines light and sound, promise to extend these observations deep into tissues, far beyond the limits of conventional microscopy. researchgate.net

In parallel, powerful computational methods have been developed to infer dynamic information from static, genome-wide snapshots. SnapShot-Seq is a computational tool that analyzes standard total RNA-sequencing data to calculate the in vivo rates of pre-mRNA synthesis, splicing, and mRNA decay from a single sample. plos.org This allows researchers to assess the dynamics of the mRNA lifecycle without the need for metabolic labeling or live imaging. plos.org

To dissect the specific interactions that govern cap function, researchers employ a combination of biochemical and sequencing-based approaches. For example, to identify the targets of cytoplasmic re-capping, scientists have engineered cell lines that express a dominant-negative mutant of the cytoplasmic capping enzyme. researchgate.netnih.gov By sequencing the uncapped transcripts that accumulate in these cells, they can identify the specific mRNAs and lncRNAs that rely on this pathway. These uncapped transcripts are often identified using XRN1 susceptibility assays , as the 5'-to-3' exonuclease XRN1 selectively degrades RNAs that lack a protective 5' cap. biorxiv.orgnih.gov Furthermore, techniques like massively parallel RNA assays combined with immunoprecipitation (MPRNA-IP) enable the high-throughput dissection of the interactions between RNA sequences and cap-binding proteins directly within the cellular context. oup.com

MethodologyApplicationType
Live-Cell Imaging Real-time visualization of labeled mRNAs or cap-binding proteins.In Vivo Imaging
Optoacoustic Imaging Deep-tissue imaging of dynamic molecular events.In Vivo Imaging
SnapShot-Seq Calculation of mRNA synthesis, splicing, and decay rates from RNA-Seq data.Computational
Mutant Enzyme Expression Identification of transcripts targeted by cytoplasmic re-capping.Genetic/Biochemical
XRN1 Susceptibility Assay Genome-wide identification of uncapped RNAs.Biochemical/Sequencing
MPRNA-IP High-throughput analysis of RNA-protein interactions.Biochemical/Sequencing

Computational Modeling and AI-driven Predictions for Cap-Protein Interactions

The complexity of mRNA regulation has spurred the development of computational and artificial intelligence (AI) tools to model and predict the interactions between the mRNA cap and its associated proteins. These approaches are transforming our ability to understand and engineer mRNA molecules for therapeutic purposes. nih.gov

Computational modeling allows for the simulation of complex biological networks. For instance, mathematical models of the mRNA decay pathway in yeast, using experimentally derived rate constants, can accurately reproduce cellular behavior and allow for in silico experiments to test how changes in specific steps affect mRNA stability. nih.gov At a more granular level, molecular dynamics (MD) simulations provide a high-resolution view of molecular interactions. MD has been used to characterize the binding between the capping enzyme and RNA Polymerase II, revealing the precise energetics and key amino acid residues that drive this essential interaction for co-transcriptional capping. oup.com

Artificial intelligence , particularly machine learning, is proving to be a powerful tool for designing next-generation mRNA therapeutics. acs.org AI algorithms can be trained on large datasets to optimize mRNA sequences for enhanced stability and translation efficiency. mdpi.com This includes designing 5' untranslated regions (UTRs) that function synergistically with the cap structure to maximize protein production. acs.org In the context of personalized medicine, AI models can predict which tumor neoantigens will be most immunogenic and then design the optimal mRNA vaccine sequence to encode them. nih.govmdpi.com

Evolutionary Insights into mRNA Capping Apparatus

The evolution of the mRNA capping system provides a fascinating look into the divergence of molecular machinery across the domains of life. The appearance of the m7G cap in eukaryotes is a key evolutionary innovation that coincided with the loss of the prokaryotic Shine-Dalgarno sequence used for ribosome recruitment and the emergence of 5' exonucleases, highlighting the cap's dual role in promoting translation and ensuring RNA stability. nih.gov

The enzymes responsible for capping have evolved from ancestral protein families, but their organization varies significantly. nih.govnih.gov In some viruses, such as the vaccinia virus, a single, large multifunctional polypeptide performs all three sequential capping reactions: RNA triphosphatase, RNA guanylyltransferase, and RNA (guanine-7)-methyltransferase. nih.gov In stark contrast, these three activities are carried out by separate, individual enzymes in fungi like Saccharomyces cerevisiae. nih.gov Metazoans represent yet another variation on this theme.

While the guanylyltransferase component, which adds the GMP to the nascent RNA, shows remarkable conservation in its structure and mechanism across diverse life forms, other components have diverged more significantly. nih.gov For example, the RNA triphosphatase of higher eukaryotes appears to utilize a different structure and mechanism compared to those found in yeast and viruses. nih.gov

Comparative structural and sequence analyses reveal clear evolutionary relationships. The N7-methyltransferase domain of poxviruses, for instance, shares significant homology with its eukaryotic cellular counterparts, pointing to a common ancestor. embopress.org Evolution can also lead to functional repurposing. The D12 subunit of the poxvirus capping enzyme is structurally related to 2'-O-methyltransferases but is catalytically inactive. embopress.org It appears to have evolved into a purely structural component that stabilizes the capping complex and allosterically enhances the activity of the N7-methyltransferase. embopress.org Similarly, the protein PCIF1, which modifies the cap, is an active methylase in Trypanosomes but is inactive in Drosophila, where it may have acquired a new, non-catalytic regulatory function. trilinkbiotech.com This evolutionary plasticity demonstrates how a core molecular process can be adapted and reconfigured to suit the diverse biological needs of different organisms.

Q & A

Q. What methodologies distinguish the interaction of this compound with human versus viral cap-binding proteins?

  • Methodological Answer : Perform competitive binding assays using fluorescently labeled cap analogs. For viral proteins (e.g., VP39 from vaccinia virus), use crystallographic studies to compare binding pockets with human eIF4E. Mutagenesis of key residues (e.g., Trp56 in eIF4E) can further clarify specificity .

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